2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is an organic compound categorized as a triazole derivative. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride falls under the classification of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also recognized for its biological activity, making it a subject of interest in pharmacological studies.
The synthesis of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable piperidine derivative. One common method includes:
The reaction conditions may vary based on the specific piperidine used and desired yield. Typically, yields can range from 20% to 80%, depending on the efficiency of the synthesis method employed .
The molecular formula for 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is , with a molecular weight of approximately 208.30 g/mol. The compound features a triazole ring attached to a piperidine moiety.
Property | Value |
---|---|
Molecular Formula | C11H20N4 |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
InChI | InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)7-6-10-5-3-4-8-12-10/h10,12H,3-8H2,1-2H3 |
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with novel properties .
The mechanism of action for 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific biological targets:
This interaction leads to various biological effects such as antimicrobial and antifungal activities .
The compound is typically a solid under standard conditions. Specific physical properties such as melting point and boiling point may vary based on purity and form.
Property | Value |
---|---|
Density | Not available |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties are crucial for determining the handling and application methods in laboratory settings.
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several applications:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3